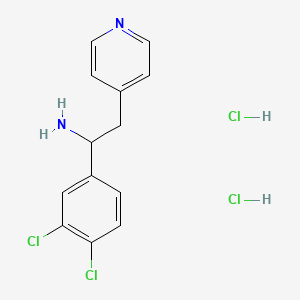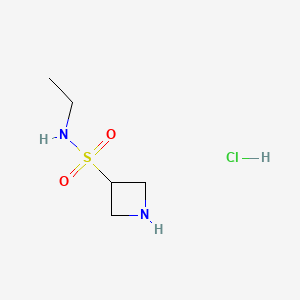![molecular formula C15H14FN5 B13563517 [2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine](/img/structure/B13563517.png)
[2-(2-Fluoro-phenyl)-ethyl]-(1-phenyl-1H-tetrazol-5-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a tetrazole ring substituted with a phenyl group and a 2-(2-fluorophenyl)ethyl group, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Substitution Reactions: The phenyl and 2-(2-fluorophenyl)ethyl groups are introduced through substitution reactions. These reactions often involve the use of halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the tetrazole ring or the substituents, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Applications: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Agriculture: The compound can be used in the development of agrochemicals for pest control or plant growth regulation.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- n-[2-(2-chlorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
- n-[2-(2-bromophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
- n-[2-(2-methylphenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine
Comparison:
- Substituent Effects: The presence of different substituents (fluorine, chlorine, bromine, methyl) on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity.
- Unique Properties: n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets compared to its analogs.
This detailed article provides a comprehensive overview of n-[2-(2-fluorophenyl)ethyl]-1-phenyl-1h-1,2,3,4-tetrazol-5-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H14FN5 |
|---|---|
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
N-[2-(2-fluorophenyl)ethyl]-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C15H14FN5/c16-14-9-5-4-6-12(14)10-11-17-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18,20) |
InChI-Schlüssel |
MAPADEKRFXADLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)








